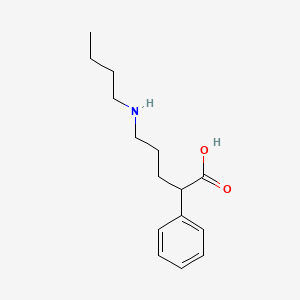
5-(Butylamino)-2-phenylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Butylamino)-2-phenylpentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a butylamino group attached to the pentanoic acid chain and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butylamino)-2-phenylpentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylpentanoic acid with butylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of heterogeneous catalysts can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-(Butylamino)-2-phenylpentanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
5-(Butylamino)-2-phenylpentanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Butylamino)-2-phenylpentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpentanoic acid: Lacks the butylamino group, making it less versatile in certain reactions.
Butylamine: Lacks the phenyl and pentanoic acid groups, limiting its applications.
Phenylalanine: An amino acid with a similar structure but different functional groups.
Uniqueness
5-(Butylamino)-2-phenylpentanoic acid is unique due to the presence of both the butylamino and phenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in research and industry .
Properties
CAS No. |
92726-68-6 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
5-(butylamino)-2-phenylpentanoic acid |
InChI |
InChI=1S/C15H23NO2/c1-2-3-11-16-12-7-10-14(15(17)18)13-8-5-4-6-9-13/h4-6,8-9,14,16H,2-3,7,10-12H2,1H3,(H,17,18) |
InChI Key |
VFUGAAPQPYHYGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCCC(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


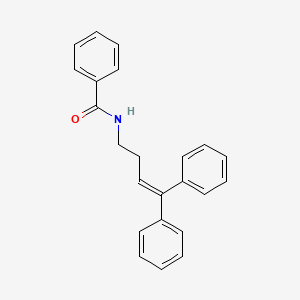
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine]](/img/structure/B14350757.png)
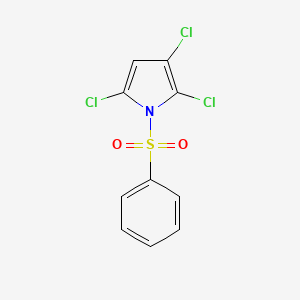
![2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate](/img/structure/B14350778.png)
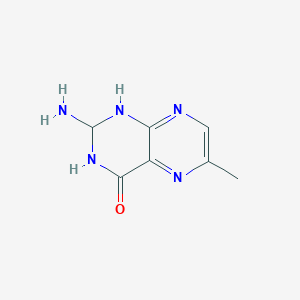
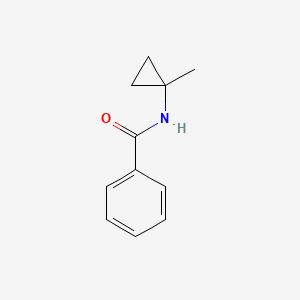
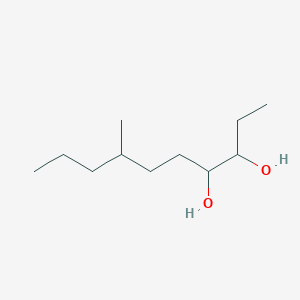
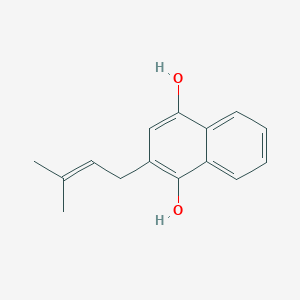
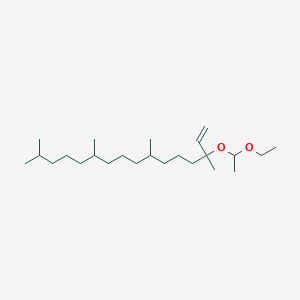
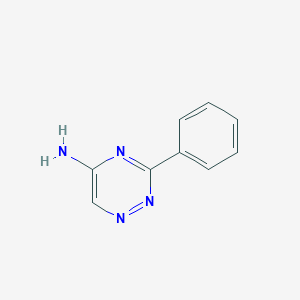
![1-[2-(Methylsulfanyl)-5,6-dihydropyrimidin-1(4H)-yl]-2-phenoxyethan-1-one](/img/structure/B14350814.png)
![Methylenebis[(hydroxymethyl)(phosphinic acid)]](/img/structure/B14350820.png)
![4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14350842.png)
![Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol](/img/structure/B14350847.png)
